Cas no 931-33-9 (4-Bromo-1H-pyrrole-2-carbaldehyde)

4-Bromo-1H-pyrrole-2-carbaldehyde structure
931-33-9 structure
Produktname:4-Bromo-1H-pyrrole-2-carbaldehyde
CAS-Nr.:931-33-9
MF:C5H4BrNO
MW:173.995360374451
MDL:MFCD02179586
CID:752842
PubChem ID:599627

4-Bromo-1H-pyrrole-2-carbaldehyde Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 4-Bromo-1H-pyrrole-2-carbaldehyde
    • 4-Bromo-2-pyrrolecarboxaldehyde
    • 1H-Pyrrole-2-carboxaldehyde, 4-bromo-
    • 4-bromo-1H-Pyrrole-2-carboxaldehyde
    • 4-BROMOPYROLE-2-CARBOXALDEHYDE
    • 4-BROMOPYRROLE-2-CARBOXALDEHYDE
    • 1H-Pyrrole-2-carboxaldehyde,4-bromo
    • 4-bromo-2-formylpyrrole
    • 4-bromo-pyrrole-2-carbaldehyde
    • RFQYNGQAZZSGFM-UHFFFAOYSA-N
    • 4-bromopyrrole-2-carbaldehyde
    • BCP05404
    • SBB088835
    • 4-Bromo-1H-pyrrole-2-carbaldehyde #
    • 4-Bromo-1H-pyrrole-2-carboxaldehyde (ACI)
    • Pyrrole-2-carboxaldehyde, 4-bromo- (7CI, 8CI)
    • AKOS006230227
    • SB63883
    • DTXSID30344803
    • SCHEMBL2362181
    • CS-W020675
    • MFCD02179586
    • DB-079486
    • SY031830
    • Z1201621650
    • PS-3316
    • 4-Bromo-1H-pyrrole-2-carbaldehyde, AldrichCPR
    • 931-33-9
    • EN300-182953
    • AQ-405/40279458
    • MDL: MFCD02179586
    • Inchi: 1S/C5H4BrNO/c6-4-1-5(3-8)7-2-4/h1-3,7H
    • InChI-Schlüssel: RFQYNGQAZZSGFM-UHFFFAOYSA-N
    • Lächelt: O=CC1NC=C(Br)C=1

Berechnete Eigenschaften

  • Genaue Masse: 172.94800
  • Monoisotopenmasse: 172.94763g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 1
  • Schwere Atomanzahl: 8
  • Anzahl drehbarer Bindungen: 1
  • Komplexität: 96.4
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 32.9
  • XLogP3: 1.2

Experimentelle Eigenschaften

  • PSA: 32.86000
  • LogP: 1.58970

4-Bromo-1H-pyrrole-2-carbaldehyde Sicherheitsinformationen

  • Signalwort:Warning
  • Gefahrenhinweis: H302
  • Warnhinweis: P280-P305+P351+P338
  • Identifizierung gefährlicher Stoffe: Xi
  • Lagerzustand:Inert atmosphere,2-8°C

4-Bromo-1H-pyrrole-2-carbaldehyde Zolldaten

  • HS-CODE:2933990090
  • Zolldaten:

    China Zollkodex:

    2933990090

    Übersicht:

    299990090. Andere heterocyclische Verbindungen, die nur Stickstoff-Heteroatome enthalten. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%

    Deklarationselemente:

    Produktname, Komponenteninhalt, Verwendung, Bitte geben Sie das Aussehen von Urotropin, 6-Caprolactam bitte das Aussehen an, Signing date

    Zusammenfassung:

    299990090. heterocyclische Verbindungen nur mit Stickstoff-Heteroatom(en). MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%

4-Bromo-1H-pyrrole-2-carbaldehyde Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1067429-10g
4-Bromo-1H-pyrrole-2-carbaldehyde
931-33-9 98%
10g
¥396.00 2024-04-25
eNovation Chemicals LLC
K39302-25g
4-bromo-1H-pyrrole-2-carbaldehyde
931-33-9 97%
25g
$874 2024-05-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1067429-25g
4-Bromo-1H-pyrrole-2-carbaldehyde
931-33-9 98%
25g
¥915.00 2024-04-25
abcr
AB234458-5 g
4-Bromo-1H-pyrrole-2-carboxaldehyde; .
931-33-9
5 g
€133.10 2023-07-20
eNovation Chemicals LLC
D566555-250g
4-Bromo-1H-pyrrole-2-carbaldehyde
931-33-9 97%
250g
$3000 2023-08-31
abcr
AB234458-10g
4-Bromo-1H-pyrrole-2-carboxaldehyde; .
931-33-9
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eNovation Chemicals LLC
D519508-1g
4-BroMo-1H-pyrrole-2-carbaldehyde
931-33-9 97%
1g
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Apollo Scientific
OR10388-1g
4-Bromo-1H-pyrrole-2-carboxaldehyde
931-33-9
1g
£150.00 2023-06-14
TRC
B686860-1g
4-Bromo-2-pyrrolecarboxaldehyde
931-33-9
1g
$ 207.00 2023-04-18
Apollo Scientific
OR10388-100mg
4-Bromo-1H-pyrrole-2-carboxaldehyde
931-33-9
100mg
£15.00 2025-02-19

4-Bromo-1H-pyrrole-2-carbaldehyde Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  15 min, 0 °C
Referenz
Fused pyrimidinone and triazinone derivative as antifungal and/or antiparasitic agent, and method for the preparation thereof
, World Intellectual Property Organization, , ,

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Solvents: Tetrahydrofuran ;  1 h, -78 °C; 6.5 h, -78 °C; -78 °C → 0 °C
Referenz
Structure-activity relationships (SAR) and structure-kinetic relationships (SKR) of sulphone-based CRTh2 antagonists
Buil, Maria Antonia; Calbet, Marta; Castillo, Marcos; Castro, Jordi; Esteve, Cristina; et al, European Journal of Medicinal Chemistry, 2016, 113, 102-133

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Solvents: Tetrahydrofuran ;  15 min, 0 °C
Referenz
One-Pot Synthesis of Highly Substituted N-Fused Heteroaromatic Bicycles from Azole Aldehydes
Outlaw, Victor K.; d'Andrea, Felipe B.; Townsend, Craig A., Organic Letters, 2015, 17(8), 1822-1825

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Hydrogen bromide Solvents: Dimethyl sulfoxide ,  Water ;  2 h, 50 °C; 50 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 7 - 8, rt
Referenz
Selective bromination of pyrrole derivatives, carbazole and aromatic amines with DMSO/HBr under mild conditions
Liu, Cong; Dai, Rongji; Yao, Guowei; Deng, Yulin, Journal of Chemical Research, 2014, 38(10), 593-596

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Solvents: Tetrahydrofuran ;  15 min, 0 °C
Referenz
Access to 6-hydroxy indolizines and related imidazo[1,5-a]pyridines through the SN2 substitution/condensation/tautomerization cascade process
Duan, Guiyun; Liu, Hao; Zhang, Liqing; Yuan, Chunhao; Li, Yongchao; et al, RSC Advances, 2021, 11(41), 25624-25627

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Solvents: Tetrahydrofuran
Referenz
Chemical Investigations of Great Barrier Reef Ascidians: Natural Product and Synthetic Studies
Davis, Rohan Andrew, 2000, , ,

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Solvents: Tetrahydrofuran
Referenz
Pyrido five-element aromatic ring compound, preparation method therefor and use thereof
, World Intellectual Property Organization, , ,

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Solvents: Tetrahydrofuran ;  rt → 0 °C
1.2 Reagents: N-Bromosuccinimide ;  15 min, 0 °C; 0 °C → rt
Referenz
Refined syntheses of hydrodipyrrin precursors to chlorin and bacteriochlorin building blocks
Krayer, Michael; Balasubramanian, Thiagarajan; Ruzie, Christian; Ptaszek, Marcin; Cramer, David L.; et al, Journal of Porphyrins and Phthalocyanines, 2009, 13(10), 1098-1110

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Solvents: Tetrahydrofuran ;  rt → -70 °C; -70 °C; 1 h, -78 °C
1.2 Reagents: Hexane ,  Water ;  -78 °C → rt
1.3 Solvents: Tetrahydrofuran ,  Hexane ;  1 h, rt
Referenz
Preparation of quinazoline derivatives as protein kinase inhibitors
, World Intellectual Property Organization, , ,

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Solvents: Tetrahydrofuran ;  30 min, 0 °C
Referenz
Polycyclic amide derivatives as CDK9 inhibitors, its preparation method, and its application in treating of cancer
, China, , ,

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Solvents: Tetrahydrofuran ;  30 min, 0 °C
Referenz
Preparation of ((aryl)chloropyridyl)acetamides as CDK inhibitor
, China, , ,

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  15 min, 0 °C
Referenz
New azole antifungals with a fused triazinone scaffold
Montoir, David; Guillon, Remi; Gazzola, Sophie; Ourliac-Garnier, Isabelle; Soklou, Kossi Efouako; et al, European Journal of Medicinal Chemistry, 2020, 189,

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Solvents: Tetrahydrofuran ;  rt → -78 °C
1.2 Reagents: N-Bromosuccinimide ;  1 h, -78 °C
1.3 Solvents: Hexane ,  Water ;  -78 °C; -78 °C → rt
Referenz
Synthetic chlorins bearing auxochromes at the 3- and 13-positions
Laha, Joydev K.; Muthiah, Chinnasamy; Taniguchi, Masahiko; McDowell, Brian E.; Ptaszek, Marcin; et al, Journal of Organic Chemistry, 2006, 71(11), 4092-4102

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  15 min, 0 °C
Referenz
Preparation of novel fused pyrimidinone and triazinone derivatives as antifungal and/or antiparasitic agents
, World Intellectual Property Organization, , ,

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Solvents: Tetrahydrofuran ;  rt → -78 °C; 1 h, -78 °C
1.2 Reagents: Hexane ,  Water ;  -78 °C → 0 °C
Referenz
Synthesis of chlorins and phorbines with enhanced red spectral features for use in photodynamic therapy or in solar cells
, World Intellectual Property Organization, , ,

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Solvents: Tetrahydrofuran ;  15 min, 0 °C
Referenz
Fluorination of pyrrole derivatives by Selectfluor
Heeran, Darren; Sandford, Graham, Tetrahedron, 2016, 72(19), 2456-2463

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin Solvents: Tetrahydrofuran ;  10 min, -78 °C; 5 h, -78 °C → rt
1.2 Reagents: Potassium bisulfate Solvents: Water ;  rt
Referenz
Preparation of tambjamines and B-ring functionalized prodiginines as potent antimalarials
, World Intellectual Property Organization, , ,

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin Solvents: Tetrahydrofuran ;  10 min, -78 °C; 5 h, -78 °C → rt
1.2 Reagents: Potassium bisulfate Solvents: Water
Referenz
Synthesis and Structure-Activity Relationships of Tambjamines and B-Ring Functionalized Prodiginines as Potent Antimalarials
Kancharla, Papireddy; Kelly, Jane Xu; Reynolds, Kevin A., Journal of Medicinal Chemistry, 2015, 58(18), 7286-7309

Herstellungsverfahren 19

Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ;  0 °C; 0 °C
1.2 Reagents: Sodium sulfite Solvents: Water
Referenz
Design, Sustainable Synthesis, and Programmed Reactions of Templated N-Heteroaryl-Fused Vinyl Sultams
Laha, Joydev K. ; Sharma, Shubhra; Kirar, Seema; Banerjee, Uttam C., Journal of Organic Chemistry, 2017, 82(18), 9350-9359

Herstellungsverfahren 20

Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Solvents: Tetrahydrofuran ;  -78 °C; 1 h, -78 °C
Referenz
Preparation of oxoindolylidene derivatives for use as AMPK activators
, World Intellectual Property Organization, , ,

Herstellungsverfahren 21

Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Solvents: Tetrahydrofuran ;  1 h, -78 °C
Referenz
Iterative Suzuki-Miyaura Cross-coupling/Bromo-desilylation Reaction Sequences for the Assembly of Chemically Well-defined, Acyclic Oligopyrrole/Benzenoid Hybrids Embodying Mixed Modes of Connectivity
Lee, BoRa; Willis, Anthony C.; Ward, Jas S.; Smith, Warren T.; Lan, Ping; et al, Chemistry - An Asian Journal, 2020, 15(19), 3059-3081

4-Bromo-1H-pyrrole-2-carbaldehyde Raw materials

4-Bromo-1H-pyrrole-2-carbaldehyde Preparation Products

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:931-33-9)4-Bromo-1H-pyrrole-2-carbaldehyde
A859865
Reinheit:99%
Menge:100g
Preis ($):341.0